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Cat. No.: B608138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Isoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class,

recognized for its analgesic and anti-inflammatory properties. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical characteristics, and

pharmacological profile of Isoxicam. Detailed methodologies for its synthesis and key

experimental assays are presented, alongside a summary of its quantitative properties and a

visual representation of its mechanism of action. This document is intended to serve as a core

resource for researchers and professionals engaged in the study and development of anti-

inflammatory therapeutics.

Chemical Structure and Identification
Isoxicam, with the systematic IUPAC name 4-hydroxy-2-methyl-N-(5-methyl-1,2-oxazol-3-

yl)-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide, is a complex heterocyclic compound.[1][2] Its

structure is characterized by a benzothiazine dioxide core, an enolic hydroxyl group, and an N-

substituted carboxamide with a 5-methylisoxazole ring.

Table 1: Chemical Identifiers for Isoxicam
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Identifier Value

IUPAC Name

4-hydroxy-2-methyl-N-(5-methyl-1,2-oxazol-3-

yl)-1,1-dioxo-1λ⁶,2-benzothiazine-3-

carboxamide[1][2]

CAS Number 34552-84-6[1][2]

Chemical Formula C₁₄H₁₃N₃O₅S[1][2]

SMILES String
CC1=CC(=NO1)NC(=O)C2=C(C3=CC=CC=C3

S(=O)(=O)N2C)O[1]

Molecular Weight 335.34 g/mol [1][2]

Physicochemical Properties
The therapeutic efficacy and pharmacokinetic profile of a drug are intrinsically linked to its

physicochemical properties. Isoxicam exhibits characteristics typical of the oxicam class of

NSAIDs.

Table 2: Physicochemical Properties of Isoxicam

Property Value

Melting Point 265-271 °C[3]

pKa (acidic) 4.50 (Predicted)[4]

Solubility (in water at pH 7.4) 33.9 µg/mL[2]

Solubility (in DMSO) Sparingly soluble (1-10 mg/mL)[5]

LogP (Octanol/Water Partition Coefficient) 1.6 (Predicted)

Pharmacological Properties
Mechanism of Action
Isoxicam exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the

non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7] These
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enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are

key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, Isoxicam reduces

the synthesis of prostaglandins, thereby alleviating inflammatory responses.

Arachidonic Acid COX-1

COX-2

Prostaglandins (e.g., PGE2) Inflammation, Pain, Fever

Isoxicam

Inhibits

Inhibits

Click to download full resolution via product page

Mechanism of action of Isoxicam.

Pharmacokinetics
Pharmacokinetic studies in humans have shown that Isoxicam is well-absorbed after oral

administration. It is extensively metabolized in the liver and has a long elimination half-life,

which allows for once-daily dosing. The primary route of excretion is via urine and feces as

metabolites.

Table 3: Pharmacokinetic Parameters of Isoxicam in Humans

Parameter Value

Time to Peak Plasma Concentration (Tmax) ~3-5 hours (oral)

Elimination Half-life (t½) 20-40 hours

Bioavailability High

Protein Binding Highly bound to plasma proteins

Experimental Protocols
Synthesis of Isoxicam
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The synthesis of Isoxicam is a multi-step process that typically starts from saccharin. The

following is a representative synthetic protocol:

Saccharin Reaction with
Methyl Chloroacetate

Saccharin-N-acetic
acid methyl ester

Dieckmann Condensation
(Base-catalyzed)

4-Hydroxy-2H-1,2-benzothiazine-
3-carboxylic acid methyl ester 1,1-dioxide

N-Methylation
(e.g., Methyl Iodide)

4-Hydroxy-2-methyl-2H-1,2-benzothiazine-
3-carboxylic acid methyl ester 1,1-dioxide

Amidation with
3-amino-5-methylisoxazole Isoxicam

Click to download full resolution via product page

Synthetic workflow for Isoxicam.

Detailed Methodology:

Step 1: N-Alkylation of Saccharin: Saccharin is reacted with methyl chloroacetate in the

presence of a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol) to yield

saccharin-N-acetic acid methyl ester. The reaction mixture is typically heated under reflux,

followed by cooling and precipitation of the product.

Step 2: Dieckmann Condensation: The saccharin-N-acetic acid methyl ester undergoes an

intramolecular Dieckmann condensation using a strong base (e.g., sodium methoxide) in an

aprotic solvent (e.g., toluene). This cyclization reaction forms the 4-hydroxy-2H-1,2-

benzothiazine-3-carboxylic acid methyl ester 1,1-dioxide.

Step 3: N-Methylation: The nitrogen atom of the benzothiazine ring is methylated using a

methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g.,

potassium carbonate) in a solvent like acetone.

Step 4: Amidation: The resulting methyl ester is then reacted with 3-amino-5-methylisoxazole

in a high-boiling point solvent (e.g., xylene) at elevated temperatures to form the final

product, Isoxicam. The product is typically purified by recrystallization.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced
Paw Edema in Rats
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of

NSAIDs.

Protocol:
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Animals: Male Wistar rats (150-200 g) are used. The animals are housed under standard

laboratory conditions and are fasted overnight before the experiment.

Induction of Edema: A 1% w/v suspension of carrageenan in sterile saline is prepared. A

volume of 0.1 mL of this suspension is injected into the sub-plantar region of the right hind

paw of the rats.

Drug Administration: Isoxicam is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl

cellulose) and administered orally at various doses (e.g., 1, 3, and 10 mg/kg) one hour

before the carrageenan injection. A control group receives only the vehicle.

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer

at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

Data Analysis: The percentage inhibition of edema is calculated for each group at each time

point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean

paw volume in the control group and Vt is the mean paw volume in the treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory potency of Isoxicam against COX-1 and COX-2 enzymes.

Protocol:

Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes

are used. Arachidonic acid is used as the substrate.

Assay Buffer: A suitable buffer, such as 100 mM Tris-HCl (pH 8.0), containing co-factors like

hematin and epinephrine is prepared.

Incubation: The enzyme (COX-1 or COX-2) is pre-incubated with various concentrations of

Isoxicam or vehicle (DMSO) in the assay buffer at 37°C for a short period (e.g., 15 minutes).

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

Quantification of Prostaglandin Production: The reaction is stopped after a specific time (e.g.,

2 minutes) by adding a stopping reagent (e.g., a solution of HCl). The amount of
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prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA)

kit.

Data Analysis: The percentage of COX inhibition is calculated for each concentration of

Isoxicam. The IC₅₀ value (the concentration of the drug that causes 50% inhibition of the

enzyme activity) is determined by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion
Isoxicam is a well-characterized NSAID with a clear mechanism of action and established

physicochemical and pharmacokinetic properties. The detailed experimental protocols provided

in this guide for its synthesis and biological evaluation offer a valuable resource for researchers

in the field of anti-inflammatory drug discovery and development. While Isoxicam itself has

been withdrawn from some markets due to adverse effects, its chemical scaffold and

pharmacological profile continue to be of interest for the design of new and safer anti-

inflammatory agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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